Cas no 1248548-23-3 (Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate)

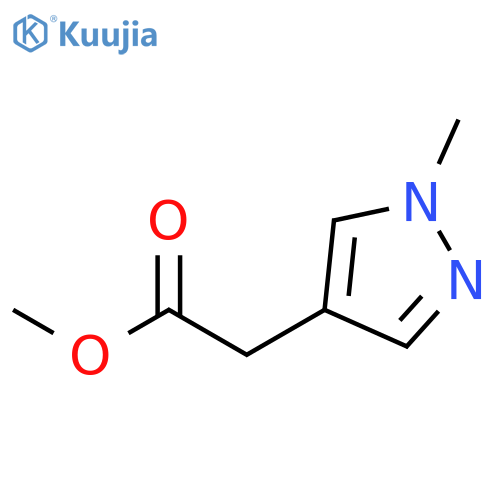

1248548-23-3 structure

商品名:Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

CAS番号:1248548-23-3

MF:C7H10N2O2

メガワット:154.166501522064

MDL:MFCD17267695

CID:1025461

PubChem ID:66826207

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

- 1H-Pyrazole-4-Acetic Acid 1-Methyl Methyl Ester

- methyl 2-(1-methylpyrazol-4-yl)acetate

- AK-88677

- ANW-67338

- CTK8C1835

- KB-254971

- MolPort-019-869-277

- SureCN877044

- AS-53237

- CS-0049217

- 1H-Pyrazole-4-acetic acid, 1-methyl-, methyl ester

- P16233

- (1-methyl-1H-pyrazol-4-yl)-acetic acid methyl ester

- EN300-138905

- SCHEMBL877044

- AKOS016006754

- SY097825

- MFCD17267695

- GQPDBLNFHVXFRN-UHFFFAOYSA-N

- 1248548-23-3

- Methyl2-(1-methyl-1H-pyrazol-4-yl)acetate

- DTXSID40735844

- YZB54823

- Methyl (1-methyl-1H-pyrazol-4-yl)acetate

- Z812520148

- DB-334740

-

- MDL: MFCD17267695

- インチ: InChI=1S/C7H10N2O2/c1-9-5-6(4-8-9)3-7(10)11-2/h4-5H,3H2,1-2H3

- InChIKey: GQPDBLNFHVXFRN-UHFFFAOYSA-N

- ほほえんだ: CN1C=C(CC(=O)OC)C=N1

計算された属性

- せいみつぶんしりょう: 154.074227566g/mol

- どういたいしつりょう: 154.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 44.1Ų

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB486100-250 mg |

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate; . |

1248548-23-3 | 250MG |

€196.30 | 2022-07-29 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M932713-250mg |

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate |

1248548-23-3 | 95% | 250mg |

¥576.00 | 2022-09-01 | |

| Enamine | EN300-138905-2.5g |

methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate |

1248548-23-3 | 94% | 2.5g |

$636.0 | 2023-05-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA1214-25G |

methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate |

1248548-23-3 | 97% | 25g |

¥ 19,206.00 | 2023-03-31 | |

| TRC | M355600-100mg |

Methyl 2-(1-Methyl-1H-pyrazol-4-yl)acetate |

1248548-23-3 | 100mg |

$333.00 | 2023-05-17 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M172924-1g |

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate |

1248548-23-3 | 97% | 1g |

¥1016.90 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QM586-50mg |

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate |

1248548-23-3 | 95+% | 50mg |

230.0CNY | 2021-07-14 | |

| abcr | AB486100-500 mg |

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate; . |

1248548-23-3 | 500MG |

€349.50 | 2022-07-29 | ||

| Chemenu | CM188936-1g |

methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate |

1248548-23-3 | 95+% | 1g |

$800 | 2021-08-05 | |

| Chemenu | CM188936-5g |

methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate |

1248548-23-3 | 95+% | 5g |

$2401 | 2021-08-05 |

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

1248548-23-3 (Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate) 関連製品

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 81216-14-0(7-bromohept-1-yne)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1248548-23-3)Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

清らかである:99%/99%

はかる:1g/5g

価格 ($):184.0/646.0